

# LncRNA Expression: A Comparative Guide for Healthy vs. Diseased Tissues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lognac*

Cat. No.: *B022017*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of long non-coding RNA (lncRNA) expression in healthy versus diseased tissues, supported by experimental data. The dysregulation of lncRNAs is increasingly implicated in the pathophysiology of numerous diseases, making them promising targets for novel therapeutics and valuable biomarkers for diagnosis and prognosis.

## Quantitative Analysis of lncRNA Expression

The following table summarizes the differential expression of several key lncRNAs across various diseases as reported in peer-reviewed studies. The fold change indicates the extent of upregulation or downregulation in diseased tissue compared to healthy control tissue.

| lncRNA   | Disease                    | Tissue/Sample Type                                       | Expression Change in Diseased Tissue | Fold Change/Observation          |
|----------|----------------------------|----------------------------------------------------------|--------------------------------------|----------------------------------|
| HOTAIR   | Breast Cancer (DCIS)       | Breast Tissue                                            | Upregulated                          | 32.7                             |
| MALAT1   | Non-Small Cell Lung Cancer | Lung Tumor Tissue                                        | Upregulated                          | >1.5                             |
| MHRT     | Chronic Heart Failure      | Plasma                                                   | Downregulated                        | Significantly Lower              |
| H19      | Coronary Artery Disease    | Serum/Plasma                                             | Upregulated                          | Significantly Higher[1][2]       |
| NEAT1    | Alzheimer's Disease        | Brain Tissue (Entorhinal Cortex, Superior Frontal Gyrus) | Upregulated                          | Increased average fold change[3] |
| BACE1-AS | Alzheimer's Disease        | Brain Tissue                                             | Upregulated                          | 2 to 6-fold increase[4]          |

## Key Experimental Methodologies

The quantification of lncRNA expression is primarily achieved through two main techniques: quantitative reverse transcription PCR (qRT-PCR) for targeted analysis and RNA sequencing (RNA-seq) for transcriptome-wide profiling.

## Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a sensitive and specific method for quantifying the expression of known lncRNAs. The general workflow involves the following steps:

- **RNA Extraction:** Total RNA is isolated from healthy and diseased tissue samples using commercially available kits. It is crucial to ensure high-quality, intact RNA is obtained.

- DNase Treatment: To prevent amplification of contaminating genomic DNA, RNA samples are treated with DNase I.
- Reverse Transcription (cDNA Synthesis): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. For lncRNA quantification, a mix of random hexamer and oligo(dT) primers is often used to ensure the conversion of various RNA species.
- Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific to the lncRNA of interest. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
- Data Analysis: The relative expression of the lncRNA is calculated using the  $2^{-\Delta\Delta Ct}$  method, normalizing the data to a stable endogenous control gene (e.g., GAPDH, ACTB).[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive view of the entire transcriptome, allowing for the discovery of novel lncRNAs and the quantification of all expressed lncRNAs. The typical workflow is as follows:

- RNA Isolation and Quality Control: High-quality total RNA is extracted from tissue samples. RNA integrity is assessed using methods like the RNA Integrity Number (RIN) score.
- Ribosomal RNA (rRNA) Depletion: Since rRNA is highly abundant, it is removed to enrich for other RNA species, including lncRNAs.
- Library Preparation: The rRNA-depleted RNA is fragmented, and then reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments to prepare the sequencing library. Strand-specific library preparation is often preferred to determine the transcriptional orientation of lncRNAs.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

- Data Analysis: The sequencing reads are aligned to a reference genome. The expression level of each lncRNA is quantified by counting the number of reads that map to its corresponding gene. Differential expression analysis is then performed to identify lncRNAs with significantly different expression levels between healthy and diseased tissues.

## Signaling Pathway and Experimental Workflow Visualizations

To illustrate the molecular interactions and experimental processes involved in lncRNA research, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Experimental workflows for lncRNA quantification.



[Click to download full resolution via product page](#)

Caption: NEAT1/miR-124/BACE1 signaling pathway in Alzheimer's Disease.[[14](#)][[15](#)][[16](#)][[17](#)][[18](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scielo.br [scielo.br]
- 2. Increased plasma levels of lncRNA H19 and LIPCAR are associated with increased risk of coronary artery disease in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lncRNA Neat1 is associated with astrocyte reactivity and memory deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of a noncoding RNA is elevated in Alzheimer's disease and drives rapid feed-forward regulation of  $\beta$ -secretase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring lncRNA Expression by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring lncRNA Expression by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability [archivesofmedicalscience.com]
- 10. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 11. Long Non-coding RNA Sequencing (lncRNA-seq) - Novogene [novogene.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Protocol for comprehensive RNA sequencing analysis of murine long non-coding RNAs during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The long-non-coding RNA NEAT1 is a novel target for Alzheimer's disease progression via miR-124/BACE1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LncRNA NEAT1 promotes Alzheimer's disease by down regulating micro-27a-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The miR-124 regulates the expression of BACE1/ $\beta$ -secretase correlated with cell death in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [LncRNA Expression: A Comparative Guide for Healthy vs. Diseased Tissues]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022017#comparing-lncrna-expression-in-healthy-vs-diseased-tissue>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)